Product packaging for 3-Allyl-5-bromopyridine(Cat. No.:)

3-Allyl-5-bromopyridine

Cat. No.: B8565239
M. Wt: 198.06 g/mol
InChI Key: LNIRDVCXPRIWDD-UHFFFAOYSA-N
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Description

3-Allyl-5-bromopyridine is a specialized bifunctional organic compound that serves as a valuable synthetic intermediate in advanced research and development. Its molecular structure incorporates both a bromopyridine moiety and an allyl group, making it a versatile building block for constructing complex molecules through various metal-catalyzed cross-coupling reactions and other synthetic transformations . In pharmaceutical research, analogous bromopyridine derivatives are recognized as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting a range of disorders . The reactive handles on this compound allow researchers to efficiently explore structure-activity relationships in drug discovery. Furthermore, the allyl group offers a strategic site for further functionalization or polymerization, making this compound a compound of interest in material science for the development of novel polymers and functional materials . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. All necessary safety precautions should be taken when handling this chemical, and researchers should consult the corresponding Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN B8565239 3-Allyl-5-bromopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

3-bromo-5-prop-2-enylpyridine

InChI

InChI=1S/C8H8BrN/c1-2-3-7-4-8(9)6-10-5-7/h2,4-6H,1,3H2

InChI Key

LNIRDVCXPRIWDD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CN=C1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Allyl 5 Bromopyridine

Precursor Synthesis Strategies for Brominated Pyridines

Preparation of 3,5-Dibromopyridine (B18299)

3,5-Dibromopyridine is a key intermediate, serving as the direct precursor for the allylation step. Its synthesis can be achieved through several methods, primarily involving the direct bromination of pyridine (B92270) or the functionalization of substituted pyridines.

One established method involves the direct bromination of pyridine in glacial acetic acid. This process consists of preparing a perbromide of pyridine hydrobromide, which is then transformed by heat to yield a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. acs.org Another approach to direct bromination uses bromine in the presence of a Lewis acid catalyst, which helps facilitate the selective bromination at the 3- and 5-positions of the pyridine ring. guidechem.com

Alternatively, substituted pyridines can be used as starting materials. For instance, 4-aminopyridine (B3432731) can be brominated using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride to produce 3,5-dibromo-4-aminopyridine. google.com This intermediate can then be further modified.

Starting MaterialReagentsKey ConditionsProductYieldRef
PyridineBromine, Glacial Acetic AcidHeating3,5-DibromopyridineNot specified acs.org
PyridineBromine, Lewis AcidControlled conditions3,5-DibromopyridineNot specified guidechem.com
4-AminopyridineN-Bromosuccinimide (NBS), CCl4Room temperature, 24 hours3,5-Dibromo-4-aminopyridine89.6% google.com

Preparation of 3-Bromopyridine

3-Bromopyridine is another fundamental building block in pyridine chemistry. Its synthesis is typically accomplished through electrophilic substitution on the pyridine ring, which is less reactive than benzene (B151609) and requires harsh conditions.

A common industrial method is the direct bromination of pyridine in the presence of fuming sulfuric acid (oleum) at high temperatures. chempanda.com For example, dropping bromine into a mixture of pyridine and 80-95% sulfuric acid and heating the reaction to 130-140°C for several hours yields 3-bromopyridine. google.com A similar patented method reports a yield of 65% under these conditions. google.com

Another widely used approach is the Sandmeyer reaction, which starts from the more readily available 3-aminopyridine (B143674). patsnap.comwikipedia.org The amino group is converted into a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide source. wikipedia.org

Starting MaterialReagentsKey ConditionsProductYieldRef
PyridineBromine, Fuming H2SO4130°C3-BromopyridineNot specified chempanda.com
PyridineBromine, 80% H2SO4130°C, 8 hours3-Bromopyridine65% google.com
3-AminopyridineDiazotization, CuBrSandmeyer Reaction3-BromopyridineNot specified patsnap.com

Synthesis of Related Halogenated Pyridine Building Blocks for Further Functionalization

The synthesis of various other halogenated pyridines provides a versatile toolbox for creating complex substituted pyridines. These building blocks can be prepared through methods like Sandmeyer reactions or by direct halogenation of activated or deactivated pyridine rings.

For instance, 2,5-dibromopyridine (B19318) can be synthesized from 2-aminopyridine (B139424). The process involves an initial bromination to form 2-amino-5-bromopyridine, followed by a modified Sandmeyer reaction where the diazonium salt is treated with bromine to replace the amino group, achieving a total yield of approximately 83%. heteroletters.org

More complex polyhalogenated pyridines can also be accessed. The Sandmeyer reaction of 3-amino-2-chloropyridine (B31603) in 48% aqueous HBr can lead to an unexpected displacement of the chloro group, producing 2,3-dibromopyridine, particularly when the reaction is conducted at higher temperatures (e.g., 25°C). researchgate.net Similarly, 3,5-dibromo-4-iodopyridine (B1430625) can be synthesized from 3,5-dibromo-4-aminopyridine via diazotization followed by treatment with potassium iodide, yielding the product in 65-83%. google.com

These methods highlight the ability to introduce multiple different halogen atoms onto the pyridine ring, which can then be selectively functionalized. The choice of reaction conditions, particularly temperature, is crucial for controlling the selectivity and final product distribution. researchgate.net

Direct Synthetic Routes to 3-Allyl-5-bromopyridine

The most efficient and direct route to this compound involves the selective functionalization of 3,5-dibromopyridine using organometallic chemistry.

Organometallic Approaches: Grignard Reagent Chemistry

Grignard reagents offer a powerful method for forming carbon-carbon bonds on the pyridine ring. The key challenge is achieving regioselectivity when multiple reactive sites are present.

A highly effective method for the synthesis of this compound employs a regioselective bromine-magnesium exchange on 3,5-dibromopyridine. The use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl) is crucial for this transformation. This reagent facilitates a smooth and selective halogen-metal exchange at the 3-position of the pyridine ring, leaving the bromine at the 5-position intact. google.com

The reaction is typically performed by adding 3,5-dibromopyridine to a solution of i-PrMgCl·LiCl in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature, such as -15°C. The Br/Mg exchange is rapid and highly selective. Subsequent quenching of the resulting Grignard reagent, (5-bromo-3-pyridyl)magnesium chloride, with an electrophile like allyl bromide yields the desired this compound. google.com This one-pot procedure is highly efficient, providing the product in excellent yield.

PrecursorReagentsKey ConditionsProductYieldRef
3,5-Dibromopyridine1) i-PrMgCl·LiCl in THF2) Allyl bromide1) -15°C to -10°C, 15 min2) QuenchThis compound93% google.com

This regioselectivity is attributed to thermodynamic factors, where the 3-magnesiated pyridine intermediate exhibits greater stability. researchgate.net The presence of a substituent at the 2-position can alter this selectivity, demonstrating the tunability of this synthetic strategy. acs.org

Subsequent Allylation with Allyl Halides

A prominent method for the synthesis of this compound involves a Br/Mg exchange reaction followed by allylation. This strategy typically starts from 3,5-dibromopyridine. The process is initiated by treating 3,5-dibromopyridine with a Grignard reagent, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl). google.comgoogleapis.comtpu.rugoogleapis.com This reagent facilitates a highly regioselective bromine-magnesium exchange at the 3-position of the pyridine ring. uni-muenchen.de

The exchange reaction is typically performed at low temperatures, around -10°C to -15°C, and is generally complete within 15 minutes. google.comgoogleapis.comgoogleapis.com The resulting organomagnesium intermediate is then quenched with an allyl halide, most commonly allyl bromide, to introduce the allyl group at the 3-position. google.comgoogleapis.comtpu.rugoogleapis.com This subsequent allylation step proceeds efficiently, yielding this compound in high yields, often exceeding 90%. google.comgoogleapis.comgoogleapis.com The final product is typically purified using flash chromatography. google.comgoogleapis.comgoogleapis.com

Table 1: Synthesis of this compound via Grignard Reaction

Starting Material Reagents Temperature Time Yield Reference

Allylation of Pyridine Derivatives

The introduction of an allyl group onto a pyridine ring can be achieved through various catalytic methods, particularly those involving palladium. While direct allylation of the pyridine C-H bond can be challenging, strategies have been developed for the allylation of alkylpyridines. nih.gov These methods often involve the deprotonation of a more acidic C-H bond, such as in a 2- or 4-alkylpyridine, using a strong base. nih.gov

Derivatization from Related Pyridine Scaffolds Yielding Allyl- and Bromo-Pyridine Motifs

Alkylation Reactions of Imidazo[4,5-b]pyridine Derivatives with Allyl Bromide

The 3-allyl-5-bromo-pyridine motif can be found within more complex heterocyclic systems, such as N-substituted imidazo[4,5-b]pyridines. The synthesis of these derivatives often begins with a precursor like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which is formed by the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde. mdpi.com

The subsequent alkylation of the imidazo[4,5-b]pyridine core with allyl bromide is a key step. uctm.edu This reaction is frequently carried out under phase-transfer catalysis (PTC) conditions, using a catalyst like tetra-n-butylammonium bromide (TBAB) and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). uctm.edu The reaction typically proceeds at room temperature over 24 hours. uctm.edu This method leads to the formation of N-allylated products, such as 3-allyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, in good yields. mdpi.comuctm.edu The tautomeric nature of the imidazo[4,5-b]pyridine skeleton can lead to the formation of multiple regioisomers (N1, N3, N4). mdpi.com

Table 2: Alkylation of Imidazo[4,5-b]pyridine Derivatives

Starting Material Alkylating Agent Catalyst/Base Solvent Conditions Product Reference

Palladium-Catalyzed Reactions with Allylic Alcohols and Bromopyridines

Palladium-catalyzed cross-coupling reactions provide a powerful tool for constructing allylated pyridines from bromopyridines and allylic alcohols. acs.org These reactions offer a convenient route to 3-alkylpyridines and related structures. acs.org The mechanism of palladium-catalyzed synthesis of allylic compounds from allylic alcohols has been investigated, revealing that an (η³-allyl)palladium complex is the catalyst's resting state. nih.gov It is proposed that BF₃, generated during the reaction, activates the hydroxyl group of the allylic alcohol, facilitating the formation of the key palladium intermediate. nih.gov

While a direct synthesis of this compound using this specific method is not detailed in the provided sources, the general principle involves the reaction of a bromopyridine with an allylic alcohol in the presence of a palladium catalyst. acs.org This methodology has been successfully applied to synthesize various pyridines and azafluorenones from O-acetyl ketoximes and allylic alcohols, demonstrating the robustness of palladium catalysis in coupling allylic systems with pyridine-related precursors. rsc.org

Reductive Amination or Cyclization Methods to Incorporate Allyl and Bromo functionalities

Reductive Amination

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. masterorganicchemistry.compressbooks.pub The process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. pressbooks.pub Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com To synthesize a molecule containing both allyl and bromo functionalities on a pyridine ring, one could envision a strategy starting with a brominated pyridine aldehyde or ketone. For example, reacting 5-bromo-pyridine-3-carbaldehyde with allylamine (B125299) would form an intermediate imine, which could then be reduced to yield N-allyl-(5-bromopyridin-3-yl)methanamine. This demonstrates how reductive amination can be a powerful tool for incorporating an allyl-amino moiety onto a brominated pyridine scaffold. masterorganicchemistry.comorganic-chemistry.org

Cyclization Methods

Radical cyclization reactions are effective for assembling five-membered heterocyclic rings and can be used to create complex molecular skeletons. researchgate.net For instance, the cyclization of substituted N-allyl α-halo amides can lead to the formation of γ-lactam-containing structures. researchgate.net In the context of pyridine synthesis, palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure has been shown to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. sci-hub.st This illustrates how a bromopyridine derivative can be a starting point for building fused ring systems through transition metal-catalyzed cyclization. sci-hub.st While not a direct synthesis of this compound, these methods showcase the potential of cyclization strategies to build complex structures from functionalized bromopyridines.

Chemical Reactivity and Transformation Pathways of 3 Allyl 5 Bromopyridine

Functionalization at the Bromine Position

The bromine atom on the pyridine (B92270) ring is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine core.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent. fishersci.es The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. researchgate.net For instance, the coupling of 3-bromopyridine (B30812) derivatives with arylboronic acids can be achieved to synthesize biaryl compounds. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions like protodeboronation. mdpi.comnih.gov

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon bond. rsc.org This reaction has been demonstrated with 3-bromopyridine and various allylic alcohols, catalyzed by palladium complexes. acs.orgresearchgate.net For example, the reaction between 3-bromopyridine and allylic alcohols can yield corresponding ketones or α,β-unsaturated aldehydes, depending on the specific alcohol and reaction conditions used. researchgate.netnih.gov The solvent and base are critical parameters; DMF is often an effective solvent for these transformations. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with amines. researchgate.net The reaction is effective for a broad range of aryl and heteroaryl halides, including 3-bromopyridine, with various primary and secondary amines, amides, and carbamates. rsc.orgsci-hub.se The use of specific phosphine ligands, such as XPhos, in combination with a palladium source like [(cinnamyl)PdCl]₂ and a base, allows the reaction to proceed under mild conditions, often in aqueous media. rsc.org However, the electronic properties of the heteroaryl halide can influence reactivity; some bromopyrimidines may act as catalyst poisons. acs.org

Table 1: Examples of Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product Type Ref.
Suzuki-Miyaura Phenylboronic Acid Pd(OAc)₂ / PPh₃ 3-Aryl-5-allylpyridine researchgate.net
Heck Allyl Alcohol Pd(OAc)₂ / aNHC 1-(5-Allylpyridin-3-yl)propan-2-one nih.gov
Buchwald-Hartwig Benzamide [(cinnamyl)PdCl]₂ / t-BuXPhos N-(5-Allylpyridin-3-yl)benzamide rsc.org

Formation of Organometallic Intermediates (e.g., Lithiation, Grignard reagents)

The bromine atom can be exchanged with a metal to form highly reactive organometallic intermediates, which can then be treated with various electrophiles.

Lithiation: Halogen-lithium exchange is a common method for creating organolithium species. Treating 3-bromopyridine derivatives with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) can result in the formation of a 3-pyridyllithium intermediate. umich.edusemanticscholar.org This intermediate is a potent nucleophile and can react with a range of electrophiles. However, side reactions and the stability of the lithiated species are important considerations. semanticscholar.org

Grignard Reagents: The formation of a Grignard reagent from 3-allyl-5-bromopyridine can be achieved through a bromine-magnesium exchange. A patented method describes the preparation of this compound by reacting 3,5-dibromopyridine (B18299) with an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) to selectively perform a Br/Mg exchange, followed by quenching with allyl bromide. google.comtpu.ru This Grignard reagent, (5-allylpyridin-3-yl)magnesium bromide, is a versatile intermediate for introducing the 5-allylpyridin-3-yl moiety into other molecules. google.comtpu.rursc.org The use of LiCl is noted to have a significant promoter effect in the Br/Mg exchange reaction. tpu.ru

Table 2: Generation and Reaction of Organometallic Intermediates

Reagent Intermediate Subsequent Electrophile Product Ref.
i-PrMgCl·LiCl (5-Bromopyridin-3-yl)magnesium chloride·LiCl Allyl bromide This compound google.comtpu.ru
n-BuLi 3-Lithio-5-allylpyridine Iodine 3-Allyl-5-iodopyridine umich.edu

Nucleophilic Aromatic Substitution Pathways, including Cine Substitution

While direct nucleophilic aromatic substitution (SNAr) at the C5 position of this compound is challenging due to the electronic nature of the pyridine ring, alternative substitution pathways exist. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to a leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org In a simple 3,5-disubstituted pyridine, the bromine at C5 is not sufficiently activated for a standard SNAr reaction with common nucleophiles. acs.org

Cine Substitution: A more plausible, though specialized, pathway is cine substitution. This process involves the formal substitution of a hydrogen atom adjacent to the leaving group. For 3-bromopyridines, this can occur via the formation of a pyridyne intermediate. nih.govresearchgate.net For example, treatment of 3-bromopyridines with a strong base can generate a 3,4-pyridyne, which is then trapped by a nucleophile, leading to a 4-substituted pyridine product. nih.gov This tandem isomerization/substitution strategy allows for unconventional functionalization, effectively converging 3-bromopyridines into 4-substituted products. nih.govresearchgate.net While specific examples involving this compound are not detailed, the principle applies to the 3-bromopyridine scaffold. acs.orgwur.nl

Reactions Involving the Allyl Moiety

The allyl group provides a second reactive site within the molecule, primarily through its carbon-carbon double bond.

Electrophilic Additions to the Alkene functionality

The double bond of the allyl group can undergo electrophilic addition reactions. For example, reaction with halogens like bromine would lead to the formation of a dibrominated propyl side chain. Similarly, hydrohalogenation or hydration could occur under appropriate acidic conditions, following Markovnikov or anti-Markovnikov regioselectivity depending on the reagents and conditions employed.

Olefin Metathesis Reactions for Carbon-Carbon Bond Formation

Olefin metathesis is a powerful reaction for forming new carbon-carbon double bonds, catalyzed by ruthenium or molybdenum complexes. harvard.edu

Cross-Metathesis (CM): this compound can participate in cross-metathesis with other alkenes to generate more complex substituted olefins. nih.gov The efficiency and stereoselectivity of these reactions are highly dependent on the catalyst used. Modern catalysts, such as those ligated with 3-bromopyridine, have shown high activity and are even effective for challenging substrates. wits.ac.zasigmaaldrich.combeilstein-journals.org

Ring-Closing Metathesis (RCM): If a second alkene functionality is introduced into the molecule, intramolecular ring-closing metathesis can be employed to construct cyclic structures. harvard.educaltech.edu This strategy is widely used in the synthesis of complex heterocyclic systems.

Table 3: Potential Olefin Metathesis Reactions

Reaction Type Potential Partner Catalyst Potential Product Structure Ref.
Cross-Metathesis Acrylonitrile Grubbs 3rd Gen. (E)-4-(5-Bromopyridin-3-yl)but-2-enenitrile nih.govwits.ac.za
Ring-Closing Metathesis N-(But-3-en-1-yl)-5-allylpyridin-3-amine Grubbs 2nd Gen. Dihydropyrido[3,4-b]azepine derivative caltech.edu

Oxidative Cleavage and Isomerization Processes

The allyl group in this compound is a key site for chemical modification, particularly through oxidation and isomerization reactions.

Oxidative Cleavage: The terminal double bond of the allyl substituent is susceptible to oxidative cleavage, a process that severs the carbon-carbon double bond to yield carbonyl or carboxyl derivatives. This transformation provides a synthetic route to convert the allyl group into other valuable functional groups. A common method for achieving this is the Lemieux-Johnson oxidation, which utilizes a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant like sodium periodate (B1199274) to cleave the alkene and produce an aldehyde. whiterose.ac.uk Another powerful method is ozonolysis, where ozone is used to cleave the double bond, followed by a workup step that determines the final product (e.g., reductive workup for aldehydes or oxidative workup for carboxylic acids). researchgate.net For instance, oxidative degradation of a structurally related compound with ozone yielded the corresponding carboxylic acid, demonstrating the feasibility of this transformation. researchgate.net

Reaction TypeTypical ReagentsResulting Functional Group
Lemieux-Johnson OxidationOsO₄ (cat.), NaIO₄Aldehyde
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂Carboxylic Acid
Ozonolysis (Reductive Workup)1. O₃; 2. Zn/H₂O or DMSAldehyde

Isomerization: The allyl group can also undergo isomerization, where the double bond migrates along the three-carbon chain. This process can be catalyzed by various transition metals, such as ruthenium. semanticscholar.org Such isomerizations can convert the terminal alkene (prop-2-enyl) into an internal alkene (prop-1-enyl). The stereochemistry (E/Z) of the resulting internal alkene can be influenced by the reaction conditions and the catalyst system employed. nih.gov This transformation is significant as it alters the steric and electronic properties of the side chain, potentially influencing subsequent reactions.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center and a site for key chemical transformations, including N-oxidation and quaternization. These reactions fundamentally alter the electronic properties and reactivity of the entire molecule.

The nitrogen atom of the pyridine ring can be directly oxidized to form a pyridine N-oxide. This transformation is typically achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic systems such as methyltrioxorhenium with hydrogen peroxide. thieme-connect.de

The formation of the N-oxide has profound electronic consequences. The N-O bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which in turn influences the aromatic system. thieme-connect.de This modification makes the pyridine ring more electron-deficient and activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack. Conversely, it facilitates electrophilic substitution at these same positions. For example, studies on the closely related 3,5-dibromopyridine-N-oxide show that it undergoes nitration to yield the 4-nitro derivative, a position that would be deactivated in the parent pyridine. researchgate.net The N-oxide can also act as a mild and nucleophilic oxidant in various metal-catalyzed reactions. thieme-connect.denih.gov

ReagentAbbreviationTypical Conditions
meta-Chloroperoxybenzoic acidm-CPBAInert solvent (e.g., CH₂Cl₂)
Hydrogen Peroxide with MethyltrioxorheniumH₂O₂ / MTOCatalytic, often in alcohol solvents
Peracetic Acid-Aqueous or organic solvent

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent (e.g., an alkyl halide) to form a positively charged pyridinium (B92312) salt. This is one of the most common strategies for activating nitrogen heterocycles for subsequent reactions. nih.govnih.gov The reaction converts the neutral pyridine into a cationic species, which significantly enhances the electron-withdrawing nature of the ring.

The primary impact of quaternization is the powerful activation of the pyridine ring towards nucleophilic aromatic substitution. google.comgoogle.com In the case of this compound, forming the N-alkylpyridinium salt would make the C5 position even more electrophilic and thus more susceptible to displacement of the bromide ion by a nucleophile. This strategy allows for substitutions that would otherwise require harsh reaction conditions. google.comgoogle.com For example, in related systems, quaternization enables the displacement of halides or other leaving groups at positions 2- or 4- under much milder conditions than with the corresponding neutral pyridine. google.com The choice of the quaternizing agent can be tailored for specific applications, and the process is often catalyzed by a strong acid. google.comgoogle.com In molecules with multiple nitrogen atoms, such as nicotine, quaternization often occurs selectively at the more accessible and electronically available pyridine nitrogen. clockss.org

Alkylating AgentExampleImpact on Reactivity
Alkyl HalidesMethyl Iodide (CH₃I)Strongly activates ring for nucleophilic substitution
Alkyl SulfatesDimethyl Sulfate ((CH₃)₂SO₄)Increases electrophilicity of ring carbons
Activated AlkenesAcrylamideFacilitates displacement of leaving groups (e.g., Br) google.com

Role of 3 Allyl 5 Bromopyridine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 3-Allyl-5-bromopyridine is primed for the construction of intricate heterocyclic systems. The presence of both an electrophilic carbon (C-Br) and a nucleophilic/reactive allyl group allows for sequential and diverse bond-forming reactions. This dual reactivity is instrumental in the synthesis of fused and polycyclic heteroaromatic compounds.

One notable example is its use in the synthesis of novel phosphorus-containing heterocycles. The related N-(2-chloropyrid-3-yl)-imidoyl chlorides have been shown to react with lithiated primary phosphines to form 3H-1,3-azaphospholo[4,5-b]pyridines. rsc.org This type of transformation highlights how a halogenated and functionalized pyridine (B92270) can serve as a direct precursor to complex, fused heterocyclic systems that incorporate heteroatoms other than nitrogen. rsc.org The general principle of using halogenated pyridines in transition metal-catalyzed cyclizations is a well-established strategy for creating fused heterocyclic compounds. sioc-journal.cnuni-rostock.de The bromine atom on this compound is well-suited for such palladium-catalyzed cross-coupling reactions, which can be followed by intramolecular cyclization involving the allyl group to forge new rings. acs.org

The synthesis of various fused bicyclic imidazole (B134444) rings has been achieved through sequences like the van Leusen three-component reaction followed by ring-closing metathesis, a reaction for which the allyl group is a suitable participant. organic-chemistry.org

Intermediate in the Formation of Intermediates for Bioactive Molecules

Pyridine derivatives are a cornerstone in medicinal chemistry, appearing in numerous drugs and biologically active compounds. nih.govmdpi.com The this compound scaffold serves as a key intermediate for molecules with potential therapeutic applications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce other functional groups, while the allyl group can be modified to tune the molecule's properties.

For instance, 3-aminopyridine (B143674) derivatives are crucial intermediates for pharmaceuticals, including those targeting neurological disorders, and for agrochemicals like herbicides and fungicides. chemimpex.com The bromo- and allyl- functionalities of this compound provide a handle to access such amino-pyridines or other decorated pyridines of pharmaceutical interest. chemimpex.com The general importance of bromopyridines as intermediates is highlighted by their use in the synthesis of drugs like the thymoleptic zimeldine (B1683631) and the neurological drug preclamol. google.com

Furthermore, the synthesis of hybrid molecules containing multiple heterocyclic systems is a common strategy in drug discovery. The reactivity of the bromine atom in this compound allows for its coupling with other heterocyclic fragments. For example, palladium-catalyzed reactions can link bromopyridines to various heterocycles to create bipyridines or other complex structures with potential bioactivity. acs.org The synthesis of indole-3-carboxamides, which are important skeletons in many natural products and pharmaceuticals, can be achieved through palladium-catalyzed carbonylative cyclization, a process where a brominated precursor could be envisioned. bohrium.com

A summary of reaction types where bromopyridines serve as intermediates is presented below:

Reaction TypeReagents/CatalystsProduct TypePotential Application
Suzuki-Miyaura Coupling Boronic acids, Pd catalystAryl-pyridinesPharmaceuticals, Agrochemicals
Heck Reaction Alkenes, Pd catalystAlkenyl-pyridinesBioactive molecules
Buchwald-Hartwig Amination Amines, Pd catalystAmino-pyridinesNeurological drugs, Fungicides
Carbonylative Cyclization CO source, Amines, Pd catalystPyridine carboxamidesPharmaceutical intermediates

Contribution to Diversified Pyridine Architectures for Advanced Materials

The application of pyridine-containing compounds extends beyond biology into the realm of materials science, where they are used to create functional materials with specific optical and electronic properties. numberanalytics.comontosight.ai this compound is a valuable contributor to the synthesis of diversified pyridine architectures for these advanced applications.

The bromine atom serves as a key anchor point for building larger, conjugated systems through reactions like Suzuki and Stille coupling. ontosight.ai This allows for the incorporation of the pyridine unit into the backbones of conjugated polymers or as part of complex fluorescent dyes. ontosight.ai Such materials are of interest for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai

The allyl group provides an additional, orthogonal reaction site. It can be used in polymerization reactions or modified through olefin metathesis to create even more complex and diverse molecular structures. organic-chemistry.org For example, pyridine-grafted copolymers have been synthesized that exhibit enhanced fluorescent properties. mdpi.com The ability to create polymers incorporating the pyridine moiety is crucial for developing new materials with tailored thermal stability, solubility, and photophysical characteristics. mdpi.com The combination of a stable aromatic heterocycle with a polymerizable group makes this compound a promising monomer for functional polymers.

The table below summarizes the contribution of this compound's functional groups to advanced materials.

Functional GroupSynthetic Utility for MaterialsPotential Material Application
Bromine Atom Cross-coupling reactions (e.g., Suzuki, Stille)Conjugated polymers, Fluorescent dyes, OLEDs
Allyl Group Polymerization, Olefin metathesisFunctional polymers, Grafted copolymers
Pyridine Ring Provides specific electronic and coordination propertiesOrganic electronics, Sensors, Catalytic materials

Spectroscopic and Structural Characterization Methodologies for 3 Allyl 5 Bromopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

For 3-Allyl-5-bromopyridine, ¹H NMR spectroscopy provides distinct signals for the protons on both the pyridine (B92270) ring and the allyl substituent. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) for the aromatic protons. ugr.es The proton at the second position (H-2) appears as a doublet at approximately 8.48 ppm, while the proton at the sixth position (H-6) is observed as a doublet around 8.32 ppm. ugr.es The proton at the fourth position (H-4) presents as a doublet of doublets near 7.61 ppm, with its splitting pattern arising from coupling to both H-2 and H-6. ugr.es

The allyl group protons also exhibit characteristic resonances. The internal vinyl proton (-CH=) typically appears as a multiplet in the range of 5.89–5.68 ppm. ugr.esuni-muenchen.de The terminal vinyl protons (=CH₂) are observed as a multiplet between 5.08–5.01 ppm. ugr.esuni-muenchen.de The methylene (B1212753) protons (-CH₂-) attached to the pyridine ring are seen as a broad doublet around 3.32 ppm, with their coupling to the adjacent vinyl proton. ugr.esuni-muenchen.de

Proton (¹H)Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
H-2 (Pyridine)8.48d, J = 2.2 Hz
H-6 (Pyridine)8.32d, J = 1.6 Hz
H-4 (Pyridine)7.61dd, J = 2.2 Hz, J = 1.6 Hz
-CH= (Allyl)5.89 – 5.68m
=CH₂ (Allyl)5.08 – 5.01m
-CH₂- (Allyl)3.32br d, J = 6.8 Hz
Data sourced from supporting information for Angew. Chem. Int. Ed. and a related patent. ugr.esuni-muenchen.de
Carbon (¹³C)Chemical Shift (δ, ppm)
Pyridine Ring Carbons151.0, 148.1, 140.0, 121.0
Allyl Group Carbons134.1, 118.0, 37.1
Data sourced from supporting information for Angew. Chem. Int. Ed. uni-muenchen.de

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry reveals a molecular ion peak (M⁺) at an m/z of 197, which corresponds to the nominal molecular weight of the compound. uni-muenchen.de The presence of bromine is often indicated by a characteristic isotopic pattern, with a second peak at M+2 (m/z 199) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides further structural confirmation. Common fragments observed in the mass spectrum of this compound include ions resulting from the loss of various parts of the molecule. uni-muenchen.de High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion, confirming the chemical formula C₈H₈BrN. uni-muenchen.de

m/zRelative Intensity (%)Assignment
19751[M]⁺
19643[M-H]⁺
11837[M-Br]⁺
11777[M-H-Br]⁺
9149Fragment
Data sourced from supporting information for Angew. Chem. Int. Ed. uni-muenchen.de

High-Resolution Mass Spectrometry (HRMS):

Calculated for C₈H₈⁷⁹BrN: 196.9840

Found: 196.9843 uni-muenchen.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features. uni-muenchen.de The C-H stretching vibrations of the aromatic pyridine ring and the vinyl group of the allyl substituent are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene group in the allyl chain appears just below 3000 cm⁻¹. uni-muenchen.de

A key absorption for the allyl group is the C=C stretching vibration, which is found around 1640 cm⁻¹. The in-ring C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region. uni-muenchen.de The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers, generally below 700 cm⁻¹.

Wavenumber (cm⁻¹)Vibrational Mode
2989 (w)C-H stretch (aliphatic)
1714 (s)Overtone or combination band
1594 (m)C=C stretch (aromatic)
1517 (s)C=C, C=N stretch (aromatic)
1446C-H bend
Data sourced from supporting information for Angew. Chem. Int. Ed. uni-muenchen.de

Advanced X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including precise bond lengths and angles, can be generated. This technique provides unequivocal proof of a molecule's stereochemistry and conformation in the solid state.

Despite its power, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging. To date, a search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no reported single-crystal X-ray structure for this compound. While the structures of derivatives synthesized from this compound have been reported, the solid-state structure of the parent compound itself remains undetermined. semanticscholar.org Therefore, detailed information on its solid-state conformation, packing, and intermolecular interactions is not currently available.

Computational and Theoretical Investigations of 3 Allyl 5 Bromopyridine Analogues

Density Functional Theory (DFT) Studies for Electronic Structure Analysis and Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of pyridine (B92270) derivatives. ias.ac.in By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. researchgate.netnih.gov For bromopyridine systems, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G or cc-pVTZ, are employed to optimize the molecular structure in its ground state. researchgate.netnih.gov

These studies allow for the detailed analysis of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. eurjchem.com Furthermore, DFT is used to calculate the distribution of electronic charge across the molecule, often through methods like Mulliken population analysis, which helps in understanding the electronic environment of each atom. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species. The stability and electronic properties of various substituted pyridines have been successfully examined using DFT to correlate structure with nucleophilicity. ias.ac.in

Table 1: Common DFT Functionals and Basis Sets for Pyridine Derivatives

Functional Basis Set Typical Application
B3LYP 6-311G(d,p), 6-311++G(d,p) Geometry Optimization, Vibrational Frequencies nih.gov
B3LYP cc-pVTZ High-accuracy Electronic Structure, FMO Analysis researchgate.netnih.gov
B3LYP 6-311+G(d,p) Reactivity Prediction, Fukui Indices

Frontier Molecular Orbital (FMO) Analysis to Understand Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, as the orbital holding the most loosely bound electrons, represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.commdpi.com

For bromopyridine analogues, FMO analysis is critical for understanding their reactivity and stability. researchgate.netnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com In a study on 3-bromo-2-hydroxypyridine, the HOMO was found to be delocalized over the carbon atoms of the pyridine ring, while the LUMO was distributed over the entire ring and the oxygen atom. mdpi.com The small energy gap calculated in that study suggested a high probability of electron transition, indicating significant intramolecular charge transfer and reactivity. mdpi.com By identifying the locations of the HOMO and LUMO, researchers can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Example FMO Parameters for a Bromopyridine Analogue (3-Bromo-2-hydroxypyridine)

Parameter Energy (eV) Description
HOMO Energy -7.467 Energy of the highest occupied molecular orbital mdpi.com
LUMO Energy -0.682 Energy of the lowest unoccupied molecular orbital mdpi.com

Mechanistic Pathway Elucidation through Computational Modeling for Bromopyridine Derivatives

Computational modeling is an invaluable tool for elucidating the complex mechanisms of chemical reactions involving bromopyridine derivatives. Theoretical calculations can map the potential energy surface of a reaction, identifying intermediates, transition states, and activation energy barriers. This provides a step-by-step understanding of how reactants are converted into products.

For instance, DFT studies have been used to elucidate the mechanism of palladium-catalyzed reactions, which are common for bromopyridines. rsc.orgresearchgate.net These studies can explore different potential pathways, such as oxidative addition/reductive elimination versus transmetalation-type reactions. researchgate.net In the context of C-Br bond activation, computational models have shown that the reaction can proceed through a Pd(II) to Pd(IV) pathway, calculating the geometries and energies of intermediates and transition states along this route. researchgate.net Similarly, the mechanisms of nucleophilic aromatic substitution (SNAr) on halopyridines have been investigated, providing insights into the factors that control reactivity and regioselectivity. mdpi.comwalisongo.ac.id The symmetry of frontier orbitals has also been shown to control the mechanism of oxidative addition to palladium complexes, determining whether a reaction proceeds via a traditional 3-centered or a nucleophilic displacement pathway. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, providing a guide to its reactivity. uni-muenchen.dedtic.mil The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of near-zero or slightly electron-rich potential, respectively. researchgate.net

For a molecule like 3-allyl-5-bromopyridine, an MEP map would reveal the most electronegative and electropositive sites. Regions of negative potential are expected around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. uni-muenchen.deresearchgate.net Conversely, regions of positive potential might be found near the hydrogen atoms. researchgate.net By analyzing the MEP, chemists can predict how the molecule will interact with other reagents, identifying likely sites for hydrogen bonding, electrophilic, and nucleophilic reactions. researchgate.netdtic.mil This tool is particularly useful for comparing the reactivity of different isomers or substituted analogues. walisongo.ac.id

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. jchps.com By calculating the vibrational frequencies of a molecule's optimized geometry, a theoretical IR and Raman spectrum can be generated. nih.goveurjchem.com These calculated spectra are often scaled by a correction factor to account for systematic errors in the computational method, leading to excellent agreement with experimental data. nih.gov

This predictive capability is extremely valuable for several reasons. It can aid in the assignment of complex experimental spectra, where vibrational modes can be definitively identified by visualizing the atomic motions associated with each calculated frequency. nih.gov Furthermore, comparing theoretical and experimental spectra serves as a powerful method for confirming the structure of a newly synthesized compound. eurjchem.com For bromopyridine derivatives, computational spectroscopy has been successfully used to assign vibrational modes and to validate the results of geometry optimization by cross-checking computed frequencies with experimental IR and Raman data. mdpi.com

Broader Academic Applications of Pyridine Derivatives with Allyl and Bromo Moieties

Potential as Ligands in Transition Metal Catalysis

Pyridine (B92270) derivatives are fundamental ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. The presence of both a bromine atom and an allyl group in a molecule like 3-Allyl-5-bromopyridine suggests its potential to act as a ligand in various catalytic systems. While specific studies detailing the use of this compound as a ligand are not prominent, the broader class of bromopyridines and allylic pyridines are extensively used.

For instance, bromopyridines are common substrates and ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The development of novel ligands is crucial for improving the efficiency and selectivity of these reactions. Tridentate pyridinedicarboxamidine ligands, for example, have shown excellent results in the nickel-catalyzed coupling of 3-bromopyridine (B30812) derivatives with alkyl halides. nih.gov

Furthermore, transition-metal allyl complexes are well-established intermediates in catalysis. wikipedia.orgrsc.org A molecule like this compound could potentially coordinate to a metal center through both the pyridine nitrogen and the allyl group's π-system, forming a chelating ligand that could influence the stability and reactivity of the catalytic species. The synthesis of pyridine-oxazoline ligands, which are used in asymmetric catalysis, often starts from bromopyridine derivatives. thieme-connect.com

Scaffold for the Development of Functional Materials, including Photovoltaic Materials

Pyridine-containing molecules are increasingly being investigated as scaffolds for functional materials due to their electronic properties, thermal stability, and ability to participate in intermolecular interactions. In the realm of photovoltaics, pyridine derivatives have been successfully employed as electron-transporting materials (ETMs) and hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org

The electronic properties of these materials can be tuned by introducing various functional groups to the pyridine ring. rsc.org The bromo and allyl moieties in this compound offer synthetic routes to a diverse range of functionalized pyridine derivatives. The bromine atom can be readily converted into other functional groups or used as a point of attachment for larger conjugated systems via cross-coupling reactions, a common strategy in the synthesis of materials for organic electronics. researchgate.net Pyridine derivatives have been shown to passivate defects in perovskite films, leading to improved efficiency and stability of solar cells. researchgate.net Light-absorbing pyridine derivatives have also been developed as additives in dye-sensitized solar cells (DSSCs) to enhance their performance. acs.org The allyl group could be utilized for polymerization to create novel pyridine-based polymers with potential applications in materials science.

Exploration in Synthetic Methodologies for Nitrogen Heterocycles

Substituted pyridines like this compound are valuable building blocks in the synthesis of more complex nitrogen-containing heterocyclic compounds. uni-muenchen.deresearchgate.netmdpi.comorganic-chemistry.org The bromine atom allows for the introduction of various substituents through established cross-coupling methodologies, while the allyl group can undergo a plethora of chemical transformations.

For example, the allyl group can be subjected to oxidation, isomerization, or cyclization reactions to construct new ring systems. The intramolecular cyclization of allyl sulfonamides is a known method for preparing nitrogen-containing heterocycles. wikipedia.org The development of new synthetic routes to functionalized anilines and other nitrogen-containing molecules often relies on versatile starting materials that can be elaborated in multiple steps. organic-chemistry.org The combination of a stable aromatic core (the pyridine ring) with two distinct reactive sites (the bromo and allyl groups) makes this compound a prime candidate for the exploration of novel synthetic pathways towards new families of nitrogen heterocycles with potential biological or material applications.

Future Perspectives and Research Challenges for 3 Allyl 5 Bromopyridine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-allyl-5-bromopyridine presents ongoing opportunities for optimization, with a focus on improving efficiency and sustainability. Current methods, while effective, often involve multi-step processes that can be cumbersome and generate significant waste.

One established route begins with the regioselective bromination of 2-aminopyridine (B139424) to produce 5-bromo-2-aminopyridine. This is followed by N-allylation, which can be challenging due to the reduced nucleophilicity of the aromatic amine. Alternative strategies include the coupling of 5-bromo-2-iodopyridine (B1269129) with allylamine (B125299), which benefits from the higher reactivity of iodide. Another approach involves a Br/Mg exchange reaction on 3,5-dibromopyridine (B18299) at low temperatures, followed by reaction with allyl bromide, which can achieve high yields. google.com

Future research is directed towards developing more streamlined and environmentally friendly synthetic pathways. This includes exploring one-pot reactions that combine multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent use. organic-chemistry.org The use of microwave-assisted synthesis has also shown promise in accelerating reaction times and improving yields for related 3-amino-5-bromopyridine (B85033) derivatives. doi.org

Furthermore, there is a growing interest in employing greener solvents and catalysts. The development of catalytic systems that are recoverable and reusable would significantly enhance the sustainability of the synthesis. Research into alternative starting materials derived from renewable feedstocks is another promising avenue for creating more sustainable production methods for this compound and its derivatives.

Exploration of Undiscovered Reactivity Patterns for Novel Transformations

The unique structural features of this compound, namely the presence of both an allyl group and a bromine atom on the pyridine (B92270) ring, offer a rich landscape for exploring novel chemical transformations. The bromine atom serves as a handle for various cross-coupling reactions, while the allyl group can participate in a range of addition and cycloaddition reactions.

The bromine at the 5-position is a key functional group that enables palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and vinyl groups, leading to the synthesis of a diverse array of derivatives. Additionally, electrophilic nitration can introduce a nitro group at the 3-position of the pyridine ring.

Future research will likely focus on uncovering new reactivity patterns by employing a wider range of catalysts and reaction conditions. This could involve exploring transition-metal-catalyzed reactions beyond palladium, such as those utilizing nickel or copper, which may offer different selectivity and reactivity profiles. lancs.ac.uknih.gov The development of novel gold-catalyzed cascade reactions, which have shown promise in generating complex molecular architectures from related N-allyl ynamides, could also be applied to this compound to create novel heterocyclic frameworks. bham.ac.uk

Moreover, investigating the interplay between the reactivity of the allyl group and the brominated pyridine ring could lead to the discovery of unprecedented intramolecular cyclization reactions, providing access to novel polycyclic systems. The exploration of photochemical and electrochemical methods could also unlock new reaction pathways that are not accessible through traditional thermal methods. nih.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

The scalable synthesis of this compound and its derivatives is crucial for their potential applications in medicinal chemistry and materials science. Integrating synthetic processes into flow chemistry and automated platforms presents a significant opportunity to enhance efficiency, safety, and scalability.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. rsc.orgwuxiapptec.com For the synthesis of this compound, flow reactors could be employed for key steps such as bromination and cross-coupling reactions, potentially leading to higher yields and purities. acs.org The use of immobilized catalysts and reagents within flow systems can also simplify purification and enable continuous production. researchgate.net

Automation, coupled with flow chemistry, can further streamline the synthetic process. nih.gov Automated platforms can perform multi-step syntheses, including reaction workup and purification, with minimal human intervention. synplechem.comchemrxiv.org This not only increases throughput but also improves reproducibility. The development of automated systems for the synthesis of this compound would allow for the rapid generation of a library of derivatives for screening purposes.

A key challenge in this area is the development of robust and reliable flow and automated protocols that are applicable to the specific chemistry of this compound. This requires careful optimization of reaction conditions and the design of specialized reactor setups. The successful integration of these technologies will be instrumental in making this compound and its derivatives more accessible for research and development. researchgate.netnuph.edu.ua

Computational Design of Novel Derivatives with Enhanced Reactivity or Specific Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of novel this compound derivatives with tailored properties. By using computational methods, researchers can predict the reactivity, electronic properties, and potential biological activity of new compounds before they are synthesized in the laboratory.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound. bohrium.com This can provide insights into the regioselectivity of chemical reactions and help in the design of more efficient synthetic routes. For example, computational studies can help predict the most favorable sites for electrophilic or nucleophilic attack, guiding the development of new transformations.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives with enhanced biological activity. By correlating the structural features of a series of compounds with their observed activity, it is possible to build predictive models that can guide the design of new, more potent molecules. acs.org This approach has been successfully used in the design of other heterocyclic compounds.

The design of derivatives with specific physical properties, such as improved solubility or metabolic stability, can also be aided by computational methods. gu.se Molecular dynamics simulations can be used to study the conformational preferences of different derivatives and their interactions with biological macromolecules. A significant challenge is the accuracy of the computational models and the need for experimental validation of the predicted properties. However, as computational methods continue to improve, they will play an increasingly important role in the rational design of novel this compound derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-Allyl-5-bromopyridine, and what experimental conditions are critical for high yield?

The synthesis of this compound typically involves Grignard or organometallic cross-coupling reactions. For instance, a reported procedure (Experimental 8) uses i-PrMgCl·LiCl in THF to facilitate allylation of a bromopyridine precursor. Key considerations include:

  • Temperature control : Maintaining low temperatures (−20°C to 0°C) to prevent side reactions.
  • Reagent purity : Ensuring anhydrous conditions to avoid hydrolysis of the Grignard reagent.
  • Workup protocols : Quenching with aqueous NH₄Cl and extraction with ethyl acetate to isolate the product . Bromination steps for related pyridine derivatives (e.g., 2-Amino-5-bromo-3-methylpyridine) suggest halogenation at the 5-position can be achieved using NBS or Br₂ in acetic acid, requiring careful stoichiometric control to avoid over-bromination .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming allyl group attachment (δ 5–6 ppm for vinyl protons) and bromine substitution (deshielding effects on adjacent carbons).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • HPLC/GC-MS : Used to assess purity, especially when synthesizing derivatives for biological studies. For vibrational analysis, scaled harmonic frequencies (via DFT methods like B3-LYP/6-31G(d)) can corroborate experimental IR/Raman data .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for diverse heterocyclic systems?

The bromine atom at the 5-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Methodological considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids; CuI/ligands for Ullmann-type couplings.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of Pd complexes but may compete in nucleophilic side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) while maintaining yields >80% for electron-deficient partners . Comparative studies with 3-(Bromomethyl)-5-phenylpyridine highlight that bromine’s electronegativity increases oxidative addition efficiency compared to chlorine analogues .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

Discrepancies in data (e.g., unexpected NOE correlations or unit cell parameters) require:

  • Multi-technique validation : Cross-check XRD results with DFT-optimized geometries (e.g., using Gaussian 16 with B3LYP functional).
  • Dynamic effects : Assess rotameric states of the allyl group via variable-temperature NMR to explain split signals.
  • Crystallographic refinement : Use software like SHELXL to model disorder or twinning, as seen in related pyridinium alkaloid syntheses .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution or radical reactions?

  • DFT calculations : Transition state analysis (TSA) with ωB97X-D/def2-TZVP identifies energy barriers for SNAr mechanisms.
  • Molecular docking : For biological studies, AutoDock Vina can model interactions with enzymes (e.g., kinases) leveraging the allyl group’s hydrophobic pocket affinity.
  • Solvent modeling : COSMO-RS simulations predict solvation effects on reaction pathways, critical for optimizing green chemistry conditions .

Data Contradiction and Optimization

Q. How can researchers address conflicting reports on the stability of this compound under acidic or basic conditions?

Stability variations may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 2-position increase hydrolysis susceptibility.
  • pH-dependent degradation : Accelerated decomposition in strong acids (pH < 2) due to protonation of the pyridine nitrogen. Mitigation strategies include:
  • Buffered conditions : Use phosphate buffers (pH 7–8) during aqueous workups.
  • Protecting groups : Temporarily mask the allyl group with TMS-Cl in harsh reaction environments .

Q. What strategies improve regioselectivity in functionalizing the allyl group of this compound?

  • Directed metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific allylic positions, guided by steric and electronic factors.
  • Radical inhibitors : Add TEMPO to suppress undesired polymerization during allylic bromination.
  • Asymmetric catalysis : Chiral ligands like BINAP in Rh-catalyzed hydroacylations achieve enantioselectivity >90% ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.